molecular formula C15H21F2N3O B10925805 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10925805
M. Wt: 297.34 g/mol
InChI Key: NWRGHWKGWIRDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(1-BICYCLO[221]HEPT-2-YLETHYL)-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a bicyclic structure, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pyrazole Ring: The pyrazole ring can be formed via cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the bicyclic structure.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Substitution reactions could occur at various positions on the pyrazole ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) could be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.

    Catalysis: It may act as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Materials Science: May be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(TRIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
  • N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(FLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

The presence of the difluoromethyl group in N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C15H21F2N3O

Molecular Weight

297.34 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-1-(difluoromethyl)-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H21F2N3O/c1-8-5-13(19-20(8)15(16)17)14(21)18-9(2)12-7-10-3-4-11(12)6-10/h5,9-12,15H,3-4,6-7H2,1-2H3,(H,18,21)

InChI Key

NWRGHWKGWIRDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)NC(C)C2CC3CCC2C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.